molecular formula C25H18FN3S B2563604 (E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 477297-66-8

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Cat. No.: B2563604
CAS No.: 477297-66-8
M. Wt: 411.5
InChI Key: AXKWZEAIKNCENK-RCCKNPSSSA-N
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Description

(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C25H18FN3S and its molecular weight is 411.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Several studies have been dedicated to the synthesis and structural elucidation of heteroarylacrylonitriles, including compounds structurally similar to "(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile." The synthesis of these compounds often involves Knoevenagel condensation and aims to explore their potential applications in various fields. X-ray crystal analysis is a common method used to determine the molecular structure, confirming the E-configuration of the olefinic bond in these compounds (Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Cytotoxic Activities and Antitumor Evaluation

A significant area of research involves evaluating the cytotoxic and antitumor activities of these compounds. Studies have shown that certain heteroarylacrylonitriles display potent in vitro cytotoxic potency against various human cancer cell lines. The structure-activity relationships (SARs) of these compounds suggest that specific substituents significantly influence their cytotoxic activities. Some compounds have demonstrated superior potency compared to established chemotherapeutic agents, indicating their potential as novel cancer therapies (Sączewski et al., 2004).

Antioxidant and Antifungal Properties

Research on these compounds also extends to their antioxidant and antifungal properties. Modifications in their structure have led to the discovery of derivatives with promising antioxidant activities, which could be beneficial in combating oxidative stress-related diseases. Additionally, some studies have reported significant fungicidal activity against specific pathogens, highlighting their potential in developing new antifungal agents (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).

Optical and Material Applications

Beyond biomedical applications, these compounds have also been investigated for their potential in optical and material sciences. Donor-acceptor substituted thiophene dyes, for example, have shown enhanced nonlinear optical limiting, making them suitable for applications in optoelectronic devices, protective eyewear, and optical sensors. The nonlinear absorption and optical limiting behavior of these dyes under specific conditions have been demonstrated, indicating their utility in various photonic and optoelectronic applications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Properties

IUPAC Name

(E)-3-(3-fluoro-4-methylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3S/c1-17-7-12-22(13-23(17)26)28-15-21(14-27)25-29-24(16-30-25)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,15-16,28H,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKWZEAIKNCENK-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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